![molecular formula C22H22Cl2N4 B12367012 1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PZ-1922 is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is a triple-acting agent that targets serotonin type 6 and 3 receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B). This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to modulate multiple targets simultaneously .
Métodos De Preparación
The synthesis of PZ-1922 involves the preparation of pyrrolo[3,2-c]quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
PZ-1922 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PZ-1922 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between serotonin receptors and MAO-B inhibitors.
Biology: It is used to investigate the role of serotonin receptors and MAO-B in various biological processes, including neurotransmission and neuroinflammation.
Medicine: It has shown potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin receptors and MAO-B
Mecanismo De Acción
PZ-1922 exerts its effects by simultaneously targeting serotonin type 6 and 3 receptors and monoamine oxidase type B. By antagonizing these receptors and inhibiting the enzyme, PZ-1922 modulates neurotransmission and reduces neuroinflammation. This multitarget approach is believed to be more effective in treating neurodegenerative diseases compared to single-target therapies .
Comparación Con Compuestos Similares
PZ-1922 is unique due to its triple-acting mechanism, which sets it apart from other compounds that target only one or two of the same receptors or enzymes. Similar compounds include:
Intepirdine: A 5-HT6R antagonist that has shown some efficacy in treating cognitive deficits but lacks the multitarget approach of PZ-1922.
MAO-B inhibitors: Such as selegiline and rasagiline, which are used to treat Parkinson’s disease but do not target serotonin receptors
PZ-1922’s ability to modulate multiple targets simultaneously makes it a promising candidate for the treatment of complex neurodegenerative diseases like Alzheimer’s disease .
Propiedades
Fórmula molecular |
C22H22Cl2N4 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline;hydrochloride |
InChI |
InChI=1S/C22H21ClN4.ClH/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26;/h1-8,11,14,24H,9-10,12-13,15H2;1H |
Clave InChI |
SQDISDISQIKKSI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
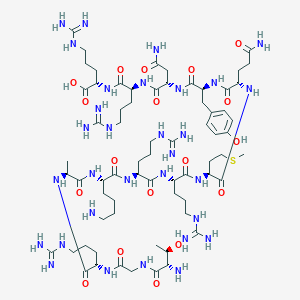

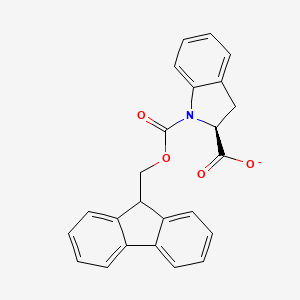
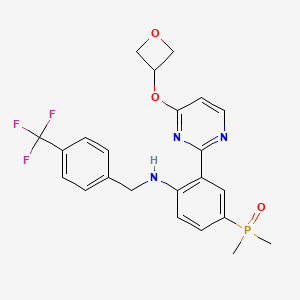
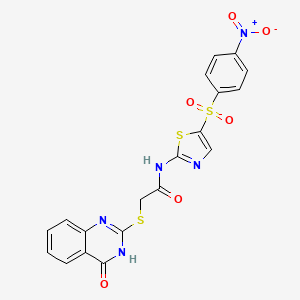
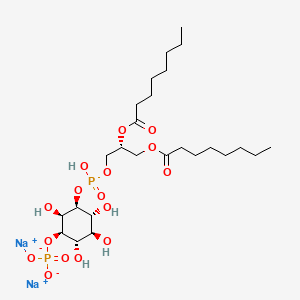

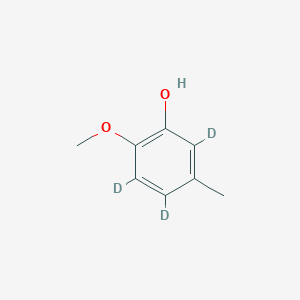
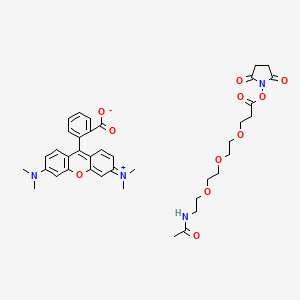

![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)
